1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea
Description
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea is a heterocyclic urea derivative featuring a pyridine core substituted with a bromo group at position 5 and a 4-(trifluoromethyl)thiazol-2-yl moiety at position 2. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes like FabK (enoyl-ACP reductase II) in Clostridioides difficile and other pathogens .
Properties
Molecular Formula |
C11H8BrF3N4OS |
|---|---|
Molecular Weight |
381.17 g/mol |
IUPAC Name |
1-[5-bromo-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridin-2-yl]-3-methylurea |
InChI |
InChI=1S/C11H8BrF3N4OS/c1-16-10(20)19-8-2-5(6(12)3-17-8)9-18-7(4-21-9)11(13,14)15/h2-4H,1H3,(H2,16,17,19,20) |
InChI Key |
PWMYHODYEOHSCW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NC=C(C(=C1)C2=NC(=CS2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the urea moiety. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: In the materials science field, the compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, modulating their activity. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related urea derivatives and thiazole/pyridine hybrids, focusing on molecular features, synthetic efficiency, and biological activity.
Key Findings:
In , bromophenyl and trifluoromethyl substituents in FabK inhibitors correlate with 5–10-fold improved activity over non-halogenated analogs, suggesting similar benefits for the target compound .
Synthetic Efficiency :
- Urea derivatives in were synthesized in high yields (83–88%), indicating robust synthetic routes for similar compounds . The target compound’s absence of complex piperazinyl groups (cf. 11a–11o) may simplify synthesis.
Planar conformations observed in isostructural thiazole-pyridine hybrids () suggest the target compound may adopt similar geometries, favoring stacking interactions with biological targets .
Thermal Stability :
- Compound 35 () exhibits a high melting point (287–290°C), attributed to its rigid furopyrimidinyl-thiadiazole core. The target compound’s pyridine-thiazole system may confer moderate thermal stability, though experimental data is needed .
Biological Activity
1-(5-Bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)-3-methylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article compiles various studies and findings related to its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiazole moiety. The molecular formula is with a molecular weight of approximately 413.22 g/mol.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that this compound may possess anticancer properties through the inhibition of specific signaling pathways involved in tumor growth.
- Enzymatic Inhibition : It has been shown to inhibit certain enzymes that are critical in cancer progression and inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets:
- CSF1R Inhibition : A study identified that related compounds exhibit potent inhibition of colony-stimulating factor 1 receptor (CSF1R), which is crucial for macrophage survival and function. The IC50 value for CSF1R was reported at 0.53 nM, indicating strong activity against this target .
- Kinase Inhibition : Compounds similar to this compound have demonstrated selectivity for specific kinases involved in cancer cell proliferation, suggesting potential applications in targeted cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity in vitro against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. |
| Study 2 | Reported on the inhibitory effects on macrophage polarization towards an M2-like phenotype, highlighting its potential in modulating immune responses in tumors. |
| Study 3 | Investigated the pharmacokinetics and bioavailability, suggesting favorable absorption characteristics for oral administration. |
Toxicity and Safety Profile
The safety profile of this compound has not been extensively studied; however, preliminary data suggest a moderate toxicity level consistent with other compounds containing bromine and trifluoromethyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
